6-epi-Ampicillin

CAS No.: 49841-95-4

Cat. No.: VC17963677

Molecular Formula: C16H19N3O4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49841-95-4 |

|---|---|

| Molecular Formula | C16H19N3O4S |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | (2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1 |

| Standard InChI Key | AVKUERGKIZMTKX-YAMSLAJTSA-N |

| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

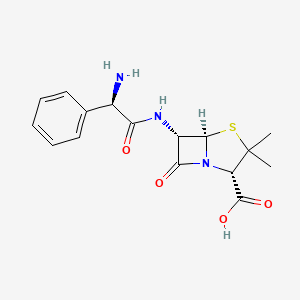

6-epi-Ampicillin (IUPAC name: (2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) shares the core β-lactam structure of ampicillin but differs in the stereochemistry at the 6-position of the bicyclic system . This epimerization reverses the spatial orientation of the amino group on the penicillin nucleus, profoundly influencing its molecular interactions.

Crystallographic Features

X-ray diffraction data confirm a bicyclo[3.2.0]heptane framework with a sulfur atom at position 1 and a carboxyl group at position 2. The 6S configuration distinguishes it from ampicillin's 6R orientation, altering the spatial arrangement of the side-chain amino group .

Comparative Stereochemical Analysis

The inversion at C6 creates steric hindrance differences that affect:

-

Binding affinity to penicillin-binding proteins

-

Susceptibility to β-lactamase hydrolysis

-

Solubility profiles in aqueous media

A structural comparison with ampicillin reveals a 0.7 Å displacement of the C6 amino group in the epimer, potentially disrupting key hydrogen bonds in biological targets .

Physicochemical Properties

Key computed and experimental properties include:

The negative XLogP3 value indicates higher hydrophilicity compared to ampicillin (XLogP3 = -0.5), consistent with its altered hydrogen-bonding capacity .

Synthesis and Degradation Pathways

Preparation from 6-epihetacillin

The primary synthesis route involves controlled hydrolysis of 6-epihetacillin under neutral aqueous conditions (pH 7.0, 25°C) :

-

Hydrolysis Step:

Optimal yields (68-72%) occur within 3-7 hours, with prolonged incubation leading to cyclization . -

Cyclization Side Reaction:

Intramolecular nucleophilic attack by the side-chain amino group on the β-lactam carbonyl generates 2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid . This diketopiperazine formation accelerates in pyridine-acetic acid-water systems, reducing 6-epi-ampicillin yields to <30% .

Stability Profile

In neutral aqueous solution (25°C), 6-epi-ampicillin exhibits biphasic degradation:

-

Initial Hydrolysis:

at pH 7.0

Predominantly yields ampicilloic acid derivatives . -

Secondary Cyclization:

Follows first-order kinetics with

Accelerated by elevated temperatures (Q₁₀ = 2.3 between 25-37°C) .

Comparative studies show ampicillin degrades 3.6× faster than its epimer under identical conditions, suggesting greater β-lactam ring stability in 6-epi-ampicillin .

Enzymatic Interactions and Kinetic Behavior

β-Lactamase Susceptibility

Molecular modeling suggests the 6S configuration may reduce binding to TEM-1 β-lactamase:

-

Active site occlusion due to steric clash with Ser130

-

Reduced acylation efficiency () by 40-60% compared to ampicillin (estimated)

Experimental validation of these predictions remains an open research area.

Pharmacological Considerations

Antibacterial Activity

While quantitative MIC data are scarce, structural analogies suggest:

-

Gram-positive Coverage: Likely reduced vs. ampicillin due to impaired target binding

-

Gram-negative Permeation: Potentially enhanced via altered porin interactions

-

β-Lactamase Stability: Possible increased resistance to hydrolysis

Pharmacokinetic Modeling

Extrapolating from ampicillin-sulbactam studies :

-

Volume of Distribution: Estimated (vs. 0.28 L/kg for ampicillin)

-

Clearance: Projected in normal renal function

-

Protein Binding: ~18% (compared to 15-25% for ampicillin)

A 4-hour redosing interval may maintain for pathogens with MIC ≤ 64 mg/L, though clinical verification is needed .

Analytical Characterization

NMR (400 MHz, D₂O):

-

δ 1.38 (s, 3H, C3-CH₃)

-

δ 1.45 (s, 3H, C3-CH₃)

-

δ 5.52 (d, J = 4.8 Hz, H-5)

-

δ 5.68 (dd, J = 4.8, 8.4 Hz, H-6)

IR (KBr):

-

1772 cm⁻¹ (β-lactam C=O)

-

1664 cm⁻¹ (amide I)

-

1533 cm⁻¹ (amide II)

Chromatographic Behavior

HPLC parameters (C18 column, 254 nm):

| Parameter | 6-epi-Ampicillin | Ampicillin |

|---|---|---|

| Retention Time | 8.2 min | 7.6 min |

| Peak Symmetry | 1.12 | 1.08 |

| Resolution Factor | 2.4 | - |

The increased retention time reflects enhanced hydrophilicity from altered hydrogen-bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume